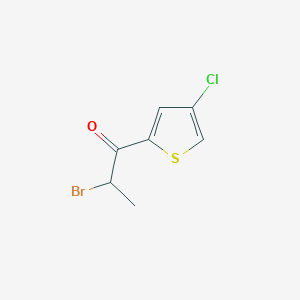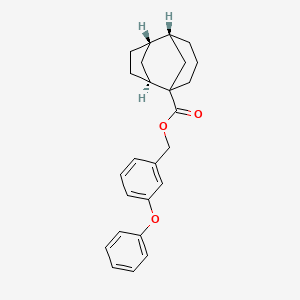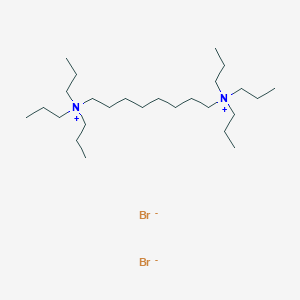
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six propyl groups attached to an octane backbone, with two aminium groups at the 1 and 8 positions, each paired with a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide typically involves the following steps:
Formation of the Octane Backbone: The initial step involves the preparation of the octane backbone through a series of alkylation reactions.
Introduction of Propyl Groups: Propyl groups are introduced via nucleophilic substitution reactions, where appropriate leaving groups are replaced by propyl groups.
Formation of Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the aminium compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the aminium groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), cyanide ions (CN^-), or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-dione.
Reduction: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-diamine.
Substitution: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) derivatives with different anions.
Applications De Recherche Scientifique
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminium groups can form ionic bonds with negatively charged sites on target molecules, leading to inhibition or activation of biological pathways. The propyl groups may enhance the compound’s lipophilicity, facilitating its penetration into cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexamethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexaethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is unique due to its specific propyl group substitutions, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
106327-24-6 |
|---|---|
Formule moléculaire |
C26H58Br2N2 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
tripropyl-[8-(tripropylazaniumyl)octyl]azanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-19-27(20-8-2,21-9-3)25-17-15-13-14-16-18-26-28(22-10-4,23-11-5)24-12-6;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
KLGKSFXSPMMQQZ-UHFFFAOYSA-L |
SMILES canonique |
CCC[N+](CCC)(CCC)CCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
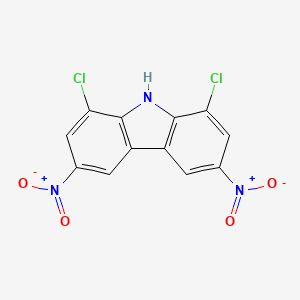
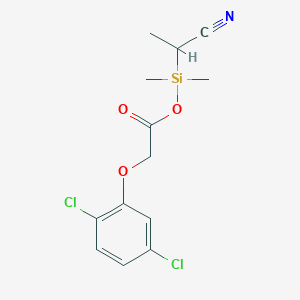
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
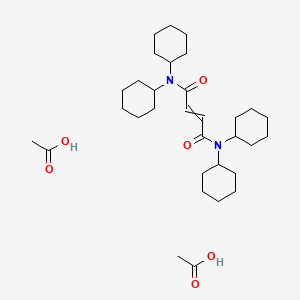
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
